![molecular formula C20H12N2O B10876823 Dibenzo[a,c]phenazin-10-ol](/img/structure/B10876823.png)
Dibenzo[a,c]phenazin-10-ol
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Overview
Description
Dibenzo[a,c]phenazin-10-ol is a compound belonging to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,c]phenazin-10-ol can be achieved through various methods. One efficient method involves the reduction-cyclization of 2-nitroanilines and 9,10-phenanthrenequinone in the presence of indium and acetic acid in methanol under reflux conditions . Another approach includes the condensation of 1,2-diaminobenzenes with 2-hydroxy-1,4-naphthoquinone under solvent-free conditions at 75°C .
Industrial Production Methods
Industrial production methods for phenazines often involve multicomponent reactions and catalytic processes. For example, the Pd-catalyzed N-arylation and oxidative cyclization of 1,2-diaminobenzene/diphenylamines are commonly used .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[a,c]phenazin-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenazine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, indium
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted phenazines with various functional groups .
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
Dibenzo[a,c]phenazin-10-ol derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs). The structure of dibenzo[a,c]phenazin allows for efficient light emission due to its rigid and planar framework, which enhances charge transport properties. Recent studies have focused on the synthesis of isomeric dibenzo[a,c]phenazine derivatives with thermally activated delayed fluorescence properties, leading to improved performance in OLED devices. For instance, the incorporation of electron-withdrawing moieties has been shown to enhance the efficiency of these luminophores, making them suitable for orange-red light emission in OLED applications .
Electrochromic Devices
The electrochemical properties of this compound have been explored for use in electrochromic devices. Research has demonstrated that fluorinated derivatives exhibit significant changes in color upon electrical stimulation, which can be utilized in smart windows and displays. The synthesis of novel polymers based on dibenzo[a,c]phenazine has shown promising results in terms of their electrochromic behavior, indicating their potential for commercial applications .
Medicinal Chemistry
Anticancer Activity
This compound and its derivatives have been evaluated for their anticancer properties. Studies have indicated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cellular signaling pathways. For example, specific derivatives have shown cytotoxic effects against breast and lung cancer cells, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Research indicates that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes within the pathogens .
Photodynamic Therapy (PDT)
This compound has been studied for its application in photodynamic therapy, a treatment modality that uses light-sensitive compounds to generate reactive oxygen species upon illumination, leading to cell death in targeted tissues. Its ability to absorb light and produce singlet oxygen makes it a promising candidate for treating localized tumors and infections .
Case Studies
Mechanism of Action
The mechanism of action of dibenzo[a,c]phenazin-10-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and antitumor effects . Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of the phenazine family, known for its antimicrobial properties.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa, with notable antimicrobial activity.
Clofazimine: A synthetic phenazine derivative used as an antituberculosis agent.
Uniqueness
Dibenzo[a,c]phenazin-10-ol is unique due to its specific structural features and high selectivity as a fluorescent probe for thiophenols. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C20H12N2O |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
phenanthro[9,10-b]quinoxalin-10-ol |
InChI |
InChI=1S/C20H12N2O/c23-17-11-5-10-16-20(17)22-19-15-9-4-2-7-13(15)12-6-1-3-8-14(12)18(19)21-16/h1-11,23H |
InChI Key |
XKRVCCJBSUHZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=C5O)N=C24 |
Origin of Product |
United States |
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